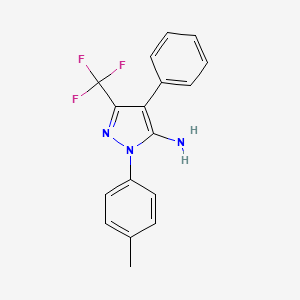
1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multi-step chemical reactions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with 4-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole derivative .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .
Scientific Research Applications
1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in the case of its derivative celecoxib, it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins . This selective inhibition is due to the compound’s ability to fit into the COX-2 enzyme’s active site, blocking its activity without affecting COX-1 .
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: Another compound with a similar trifluoromethyl group but different overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62649-30-3 |
|---|---|
Molecular Formula |
C17H14F3N3 |
Molecular Weight |
317.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H14F3N3/c1-11-7-9-13(10-8-11)23-16(21)14(12-5-3-2-4-6-12)15(22-23)17(18,19)20/h2-10H,21H2,1H3 |
InChI Key |
MDSNMLSSBNIJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















